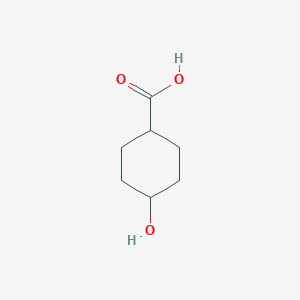

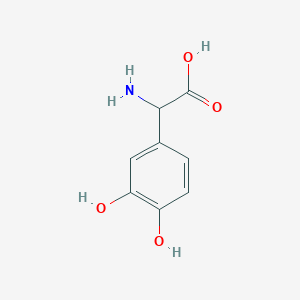

2-アミノ-2-(3,4-ジヒドロキシフェニル)酢酸

説明

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is a compound that can be associated with various chemical reactions and has potential relevance in the synthesis of pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be extrapolated to understand the properties and synthesis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.

Synthesis Analysis

The synthesis of related compounds involves the use of aminophenyl groups and carboxylic acids. For instance, the synthesis of amides from amines and carboxylic acids is described, which are stable under basic conditions and can be converted into other functional groups such as esters, amides, and aldehydes . Additionally, the synthesis of a key component of HIV protease inhibitors involves a highly diastereoselective cyanohydrin formation, which could be relevant to the synthesis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography . These techniques could be applied to determine the structure of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, ensuring the correct configuration and conformation of the molecule.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which have been synthesized and characterized . The unusual coupling of acetylenic esters and α-amino acids reported in another study suggests a potential pathway for the synthesis of pyrrole derivatives, which could be relevant for the synthesis of complex structures related to 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid are not directly discussed in the provided papers, the properties of similar compounds can be inferred. The stability of amides under basic conditions, the ability to form hydrogen bonds, and the reactivity with various reagents are all properties that could be relevant to the compound of interest . The spectroscopic data from related compounds can provide insights into the electronic behavior and the potential reactivity of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid .

科学的研究の応用

天然物の構造修飾

「2-アミノ-2-(3,4-ジヒドロキシフェニル)酢酸」を含むアミノ酸は、天然物の構造修飾に使用されます . これらは水に非常に溶けやすく、幅広い活性を持っています。 天然物にアミノ酸を導入すると、これらの製品のパフォーマンスが向上し、副作用が最小限に抑えられると期待されています .

タンパク質合成と代謝

アミノ酸の化学構造は、アミノ基(-NH2)、カルボン酸基(-COOH)、およびユニークな側鎖を含んでいます。 これらの構造は、タンパク質合成、代謝、体の発達、浸透圧安定性、神経伝達において重要な役割を果たしています .

食品産業での用途

アミノ酸は、食品産業で広く使用されています。 例えば、食品の味を向上させたり、栄養価を高めたりするために使用できます .

医療およびヘルスケア業界

アミノ酸は、抗腫瘍作用、抗HIV作用、抗疲労作用など、幅広い薬理作用を持っています。さらに、慢性肝疾患の治療にも使用されます .

神経伝達物質の代謝

「2-アミノ-2-(3,4-ジヒドロキシフェニル)酢酸」は、神経伝達物質ドーパミンの代謝産物です . ドーパミンは3つの物質のいずれかに代謝され、そのうちの1つは「2-アミノ-2-(3,4-ジヒドロキシフェニル)酢酸」です .

パーキンソン病研究

「2-アミノ-2-(3,4-ジヒドロキシフェニル)酢酸」は、レボドパまたはL-ドパとしても知られており、パーキンソン病の研究室研究で使用されるアミノ酸およびドーパミン前駆体です .

インドール誘導体の生物学的可能性

インドール誘導体は、抗ウイルス、抗炎症、抗がん、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、抗コリンエステラーゼ活性など、さまざまな生物活性を示します .

フラーレンの用途

1990年にC60の巨視的サンプルが利用可能になって以来、特にバイオ分野で多くの用途が提案されてきました <svg class="icon" height="16" p-id="1735" t="17092

Safety and Hazards

作用機序

Target of Action

The primary target of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, also known as 3,4-Dihydroxyphenylacetic acid (DOPAC), is the dopamine neurotransmitter system in the brain . This compound is a major metabolite of dopamine , which plays a crucial role in several brain functions, including motor control, reward, and reinforcement.

Mode of Action

DOPAC is derived from the intra-neuronal metabolism of cytoplasmic dopamine . It interacts with its targets by being produced as a byproduct when dopamine is broken down. The presence of DOPAC is often used as a measure of the overall activity of the dopamine system.

Biochemical Pathways

DOPAC is involved in the dopamine metabolic pathway . When dopamine is metabolized in neurons, it can be converted into DOPAC. This process provides a mechanism for the neuron to deactivate and remove dopamine, helping to regulate the overall levels of this neurotransmitter in the brain.

Result of Action

The production of DOPAC from dopamine is a normal part of dopamine metabolism. Changes in the levels of DOPAC can indicate alterations in dopamine function. For example, decreased levels of DOPAC can be a biomarker of central dopamine deficiency .

Action Environment

The action of DOPAC is influenced by various environmental factors within the brain. For instance, the activity of the enzymes that convert dopamine to DOPAC can be affected by other neurotransmitters, drugs, and disease states. Furthermore, the safety data sheet suggests handling this compound in a well-ventilated place and avoiding formation of dust and aerosols , indicating that its stability and efficacy could be influenced by environmental conditions.

特性

IUPAC Name |

2-amino-2-(3,4-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7,10-11H,9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWTWPZGSGMRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937079 | |

| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138-62-5, 16534-84-2 | |

| Record name | α-Amino-3,4-dihydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide]](/img/structure/B92483.png)